2'-Amino-4'-methoxy-2,2,2-trifluoroacetophenone
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Overview
Description
2’-Amino-4’-methoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H10F3NO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2’ position, a methoxy group at the 4’ position, and a trifluoromethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-4’-methoxy-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group, followed by the addition of the amino and methoxy groups. One common method involves the reaction of 4’-methoxyacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to introduce the trifluoromethyl group. The resulting intermediate is then subjected to nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods
Industrial production methods for 2’-Amino-4’-methoxy-2,2,2-trifluoroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-4’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while substitution of the methoxy group can yield various substituted acetophenones.
Scientific Research Applications
2’-Amino-4’-methoxy-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Amino-4’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-4’-chloro-2,2,2-trifluoroacetophenone
- 4’-Amino-2,2,2-trifluoroacetophenone
- 2,2,2-Trifluoroacetophenone
Uniqueness
2’-Amino-4’-methoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1448858-65-8 |
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Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4H,13H2,1H3 |
InChI Key |
PGSKLTJSCYKOQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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